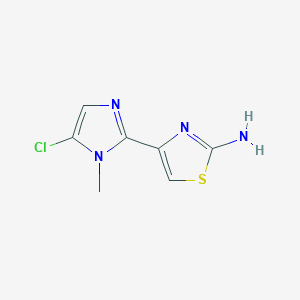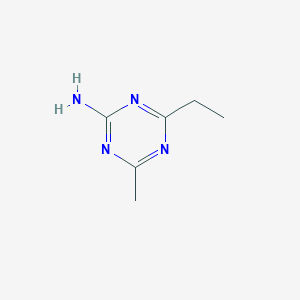![molecular formula C9H14N2OS B13272081 N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13272081.png)
N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their diverse biological and physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide can be achieved through various methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with ethylenediamine to form an intermediate, which is then acetylated using acetic anhydride to yield the final product . The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative used as an antispasmodic agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic applications and potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
N-[2-(thiophen-2-ylmethylamino)ethyl]acetamide |
InChI |
InChI=1S/C9H14N2OS/c1-8(12)11-5-4-10-7-9-3-2-6-13-9/h2-3,6,10H,4-5,7H2,1H3,(H,11,12) |
InChI Key |
GZMLNUKYIVMBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13272006.png)
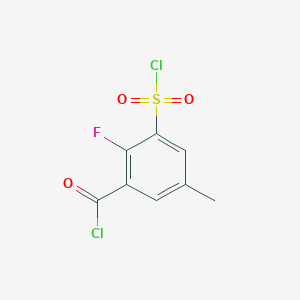
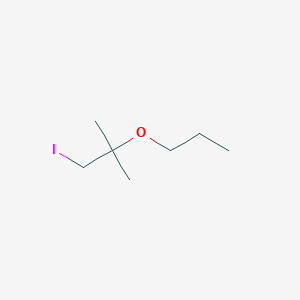
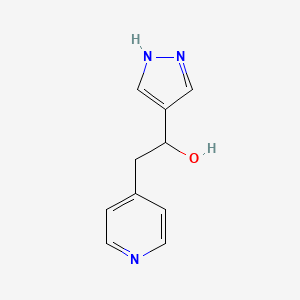
![1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13272032.png)
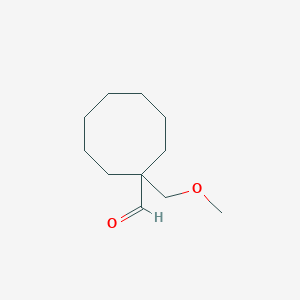

![5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine](/img/structure/B13272061.png)

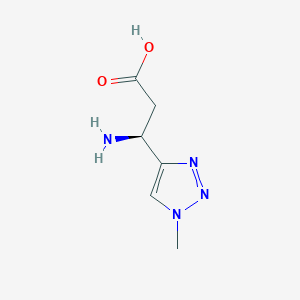
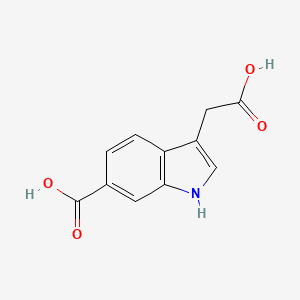
![2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile](/img/structure/B13272089.png)
